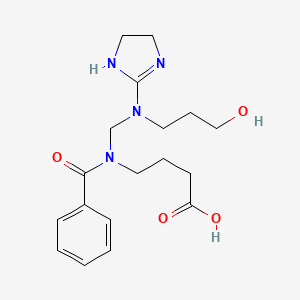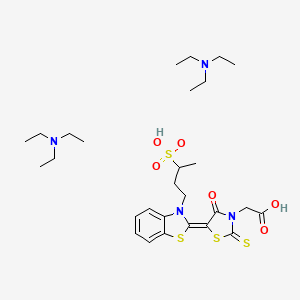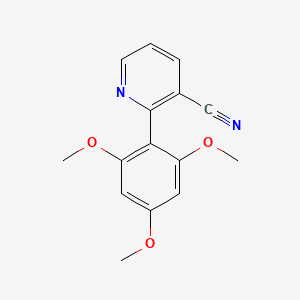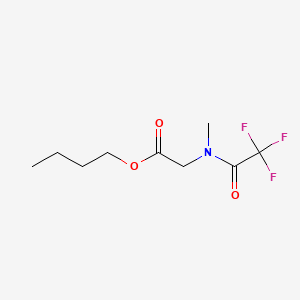
Tti-cof
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tti-cof, or triphenyl triazine imine covalent organic framework, is a type of covalent organic framework (COF) characterized by its crystalline, porous structure. Covalent organic frameworks are a class of materials constructed from organic building blocks linked by strong covalent bonds. These frameworks exhibit high thermal stability, chemical versatility, and a highly ordered structure, making them suitable for various applications in chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of triphenyl triazine imine covalent organic framework typically involves the acid-catalyzed condensation of two building blocks: a nitrogen-rich triphenyl triazine core functionalized with aldehyde peripheral groups and an amine . This reaction is carried out under solvothermal conditions, which involve heating the reactants in a solvent at elevated temperatures and pressures to promote the formation of the covalent organic framework.
Industrial Production Methods
Industrial production of triphenyl triazine imine covalent organic framework follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. Post-synthetic modifications, such as sulfur-assisted chemical conversion, can be employed to enhance the chemical stability and electron beam stability of the framework .
Analyse Chemischer Reaktionen
Types of Reactions
Triphenyl triazine imine covalent organic framework undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is the post-synthetic transformation of the imine linkage into a thiazole linkage through sulfur-assisted chemical conversion .
Common Reagents and Conditions
Common reagents used in the reactions involving triphenyl triazine imine covalent organic framework include elemental sulfur, which facilitates the conversion of imine linkages to thiazole linkages under elevated temperatures . Other reagents may include oxidizing agents for oxidation reactions and reducing agents for reduction reactions.
Major Products
The major products formed from these reactions include thiazole-linked covalent organic frameworks, which exhibit enhanced chemical stability and electron beam stability compared to the original imine-linked frameworks .
Wissenschaftliche Forschungsanwendungen
Triphenyl triazine imine covalent organic framework has a wide range of scientific research applications:
Wirkmechanismus
The mechanism by which triphenyl triazine imine covalent organic framework exerts its effects involves the interaction of its molecular structure with various targets and pathways. For example, in photocatalytic reactions, the photogenerated electrons and holes on the framework play crucial roles in facilitating the reactions . The framework’s ability to undergo post-synthetic modifications, such as the conversion of imine linkages to thiazole linkages, enhances its chemical stability and electron beam stability, enabling its use in various applications .
Vergleich Mit ähnlichen Verbindungen
Triphenyl triazine imine covalent organic framework can be compared with other similar covalent organic frameworks, such as:
Benzothiazole-linked covalent organic framework: Exhibits superior chemical stability and photoresponse, making it suitable for photocatalytic applications.
Nitrone-linked covalent organic framework: Obtained through post-synthetic transformation of imine- and amine-linked covalent organic frameworks, offering high crystallinity and large surface areas.
Olefin-linked covalent organic framework: Developed for applications requiring high chemical robustness.
The uniqueness of triphenyl triazine imine covalent organic framework lies in its ability to undergo post-synthetic modifications, such as sulfur-assisted chemical conversion, to enhance its chemical stability and electron beam stability .
Eigenschaften
Molekularformel |
C45H33N9O3 |
|---|---|
Molekulargewicht |
747.8 g/mol |
IUPAC-Name |
4-[4,6-bis(4-aminophenyl)-1,3,5-triazin-2-yl]aniline;4-[4,6-bis(4-formylphenyl)-1,3,5-triazin-2-yl]benzaldehyde |
InChI |
InChI=1S/C24H15N3O3.C21H18N6/c28-13-16-1-7-19(8-2-16)22-25-23(20-9-3-17(14-29)4-10-20)27-24(26-22)21-11-5-18(15-30)6-12-21;22-16-7-1-13(2-8-16)19-25-20(14-3-9-17(23)10-4-14)27-21(26-19)15-5-11-18(24)12-6-15/h1-15H;1-12H,22-24H2 |
InChI-Schlüssel |
OMQUSUAEALSXAF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C=O)C2=NC(=NC(=N2)C3=CC=C(C=C3)C=O)C4=CC=C(C=C4)C=O.C1=CC(=CC=C1C2=NC(=NC(=N2)C3=CC=C(C=C3)N)C4=CC=C(C=C4)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3,3'-Dinitro-[1,1'-biphenyl]-4,4'-dicarboxylic acid](/img/structure/B13782010.png)
![(3S,8R,9S,10R,13S,14S)-3,7-dihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one](/img/structure/B13782032.png)


![11,22-dibromo-7,18-dimethyl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(22),2,4,9,11,13(23),14,16(24),20,25-decaene-6,8,17,19-tetrone](/img/structure/B13782059.png)


![Piperidine, 1-[(aminooxy)acetyl]-](/img/structure/B13782067.png)

![tert-butyl 4-[2-amino-5-(trifluoromethoxy)phenyl]piperidine-1-carboxylate](/img/structure/B13782077.png)
![3-Propyl-4,5,6,6a-tetrahydrocyclopenta[c]pyrazole](/img/structure/B13782080.png)


